molecular formula C13H11N5O2S B12478405 3-(4-oxoquinazolin-3(4H)-yl)-N-(1,3,4-thiadiazol-2-yl)propanamide

3-(4-oxoquinazolin-3(4H)-yl)-N-(1,3,4-thiadiazol-2-yl)propanamide

Cat. No.: B12478405
M. Wt: 301.33 g/mol
InChI Key: JJTDILNIRWHULJ-UHFFFAOYSA-N
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Description

3-(4-oxoquinazolin-3-yl)-N-(1,3,4-thiadiazol-2-yl)propanamide is a synthetic organic compound that belongs to the class of quinazolinone derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-oxoquinazolin-3-yl)-N-(1,3,4-thiadiazol-2-yl)propanamide typically involves the following steps:

    Formation of the Quinazolinone Core: This can be achieved by cyclization of anthranilic acid derivatives with formamide or other suitable reagents.

    Introduction of the Thiadiazole Moiety: This step involves the reaction of the quinazolinone intermediate with a thiadiazole derivative under appropriate conditions.

    Formation of the Propanamide Linker: The final step involves the coupling of the quinazolinone-thiadiazole intermediate with a propanamide derivative.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of catalysts, solvents, and specific reaction conditions that are scalable.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the quinazolinone moiety.

    Reduction: Reduction reactions can occur, especially at the carbonyl group in the quinazolinone ring.

    Substitution: Various substitution reactions can be performed on the quinazolinone and thiadiazole rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone N-oxides, while reduction may produce alcohol derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes.

    Medicine: Potential therapeutic agent for various diseases due to its biological activity.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-oxoquinazolin-3-yl)-N-(1,3,4-thiadiazol-2-yl)propanamide involves interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone and thiadiazole moieties may interact with different biological pathways, leading to various effects.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds with similar quinazolinone structures.

    Thiadiazole Derivatives: Compounds with similar thiadiazole structures.

Uniqueness

The uniqueness of 3-(4-oxoquinazolin-3-yl)-N-(1,3,4-thiadiazol-2-yl)propanamide lies in its combined quinazolinone and thiadiazole moieties, which may confer unique biological activities and chemical properties compared to other similar compounds.

Properties

Molecular Formula

C13H11N5O2S

Molecular Weight

301.33 g/mol

IUPAC Name

3-(4-oxoquinazolin-3-yl)-N-(1,3,4-thiadiazol-2-yl)propanamide

InChI

InChI=1S/C13H11N5O2S/c19-11(16-13-17-15-8-21-13)5-6-18-7-14-10-4-2-1-3-9(10)12(18)20/h1-4,7-8H,5-6H2,(H,16,17,19)

InChI Key

JJTDILNIRWHULJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C=N2)CCC(=O)NC3=NN=CS3

Origin of Product

United States

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